methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated triazolo[1,5-a]pyrimidine core. Its structure includes a methyl ester group at position 2 and a methyl substituent at position 5. The molecular formula is C₈H₁₀N₄O₂ (calculated), with a molecular weight of 194.19 g/mol. The compound’s hydrogenation pattern (4H,5H,6H,7H) indicates a partially reduced pyrimidine ring, influencing its conformational flexibility and reactivity.
Synthesis of such triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate and diketones undergo cyclization in acidic conditions to form analogous esters . Modifications at position 7 (e.g., methyl, chloro, or aryl groups) are achieved through substitution reactions or by altering the starting materials .
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-4-9-8-10-6(7(13)14-2)11-12(5)8/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
SUYQJOPGXOWDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=NN12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibits promising anticancer properties. Studies have shown its ability to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing oxidative stress and activating caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has shown effectiveness against various bacterial strains and fungi.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Recent research indicates that this compound may possess neuroprotective properties. It has been shown to mitigate neuroinflammation and oxidative stress in neuronal cells.
- Case Study : In a model of neurodegeneration induced by amyloid-beta peptide, the compound demonstrated a reduction in neuroinflammatory markers and improved neuronal survival rates .
Herbicidal Activity
This compound has been explored for its potential use as a herbicide. Its unique structure allows it to interact with plant growth regulators.
- Research Findings : Field trials have indicated that this compound can effectively suppress the growth of certain weed species without adversely affecting crop yields .
Plant Growth Promotion
In addition to herbicidal properties, this compound may also promote plant growth by enhancing nutrient uptake.
- Case Study : Experiments showed that when applied to tomato plants, this compound resulted in increased biomass and improved fruit quality .
Synthesis of Novel Polymers
The compound serves as a building block for synthesizing novel polymers with enhanced properties.
- Research Findings : Polymers derived from this compound exhibited improved thermal stability and mechanical strength compared to conventional polymers .
Photovoltaic Devices
Investigations into the use of this compound in organic photovoltaic devices have yielded promising results.
Mechanism of Action
The mechanism of action of methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[1,5-a]pyrimidine scaffold is versatile, with modifications at positions 2, 5, and 7 significantly altering physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Position 2 Modifications :
- Ester groups (e.g., methyl or ethyl carboxylates) are common, providing intermediates for further functionalization .
- Sulfonamides (e.g., triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit herbicidal activity by targeting plant acetolactate synthase .
- Carboxamides (e.g., compound 5t in ) demonstrate enhanced bioactivity due to hydrogen-bonding interactions with biological targets.
Chloro substituents (e.g., in ) enhance reactivity for nucleophilic substitution, enabling diversification. Aryl groups (e.g., phenyl in ) contribute to π-π stacking interactions, influencing binding affinity in enzyme inhibition.
Position 5 Variations :
- Hydrogen (target compound) vs. alkyl/aryl groups : Bulkier substituents at position 5 can sterically hinder interactions but improve target selectivity .
Biological Activity: Herbicidal activity is prominent in sulfonamide and carboxamide derivatives .
Biological Activity
Methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the triazolopyrimidine family. Its structural complexity allows for diverse biological activities and applications in medicinal chemistry. This article examines the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a triazole ring fused to a pyrimidine ring with a methyl group at the 7-position and a carboxylate group at the 2-position. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antitumor Activity : The compound has shown potential as an antitumor agent by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies demonstrated its effectiveness against various cancer cell lines such as MCF-7 and HEPG-2 .
- Antimicrobial Properties : It has been evaluated for its antimicrobial activity against several pathogenic bacteria. The compound demonstrated notable efficacy in inhibiting bacterial growth .
- Antiviral Effects : Similar compounds within the triazolopyrimidine family have been reported to possess antiviral properties, suggesting potential applications in treating viral infections.
The biological activity of this compound often involves:
- Enzyme Inhibition : The compound inhibits key enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells .
- Interaction with Receptors : Its mechanism may also involve competition at ATP-binding sites of various kinases, thereby disrupting signaling pathways essential for tumor growth .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antitumor Efficacy : A study involving the evaluation of synthesized derivatives showed significant cytotoxic effects against MCF-7 cells with IC50 values comparable to standard chemotherapeutic agents like ketoconazole .
- Antimicrobial Screening : In vitro tests revealed that derivatives exhibited strong antibacterial activity against human pathogens. For example, one derivative demonstrated effectiveness against multiple strains of bacteria commonly associated with infections.
- Pharmacological Potentials : A review article summarized various synthetic pathways leading to derivatives of triazolopyrimidines and their pharmacological potentials across different biological activities including anti-inflammatory and analgesic properties .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds within the triazolopyrimidine class:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 7-Methyl-5-pheny-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Exhibits potent antiviral properties | Antiviral |
| Ethyl 5-amino-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Known for its anticancer activity | Anticancer |
| 5-Methyl-[1,3]thiadiazolo[3,2-a]pyrimidine | Structure | Demonstrates unique bioactivity against bacteria | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
